2-tetradecylhexadecanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tetradecylhexadecanoic acid typically involves the reaction of tetradecyl iodide with palmitic acid . The reaction is carried out under controlled conditions to ensure the proper attachment of the tetradecyl group to the hexadecanoic acid backbone .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of high-pressure reactors and specific catalysts can facilitate the efficient synthesis of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecylhexadecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Tetradecylhexadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tetradecylhexadecanoic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism . It can modulate the activity of enzymes such as lipases and phospholipases, influencing the breakdown and synthesis of lipids . Additionally, its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a shorter carbon chain.
Octadecanoic acid (Stearic acid): Another saturated fatty acid with an 18-carbon chain.
Eicosanoic acid (Arachidic acid): A saturated fatty acid with a 20-carbon chain.
Uniqueness: 2-Tetradecylhexadecanoic acid is unique due to its specific structure, which includes a tetradecyl group attached to the second carbon of the hexadecanoic acid chain. This structural feature imparts distinct physicochemical properties and biological activities compared to other long-chain fatty acids .
Properties
IUPAC Name |
2-tetradecylhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSUXOJHXOJPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434002 | |
Record name | 2-tetradecylhexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66880-77-1 | |
Record name | 2-tetradecylhexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-tetradecylhexadecanoic acid interact with DNA, and what are the implications for gene delivery?
A1: [] this compound, when incorporated into cationic lipids, can form complexes with DNA. These complexes form due to electrostatic interactions between the positively charged cationic lipid headgroup and the negatively charged phosphate backbone of the DNA. This interaction allows the DNA to be compacted and encapsulated, protecting it from degradation and facilitating its entry into cells. This complexation has been observed at both low and high pH values []. The ability to form these complexes makes this compound-containing lipids promising candidates for non-viral gene delivery vectors [].
Q2: What is known about the structure of this compound and its derivatives?
A2: While the provided research excerpts don't directly provide the molecular formula or weight of this compound, they highlight its structural features. It is a long-chain fatty acid with a saturated hydrocarbon tail (tetradecylhexadecane) attached to a carboxylic acid headgroup. The research focuses on its incorporation into more complex molecules like cationic lipids, where it serves as the lipophilic tail. [, , , , ] The synthesis of various glycolipids incorporating this compound is described, highlighting its versatility in constructing complex molecules for studying biological interactions [, , , ].
Q3: Are there any studies exploring the in vitro efficacy of this compound-based compounds for gene delivery?
A3: Yes. [] Research indicates that cationic lipids containing this compound exhibit good transfection efficacy in in vitro experiments []. This suggests their potential for delivering genetic material into cells, paving the way for further investigation into their application in gene therapy.
Q4: What analytical techniques were employed to study the interaction of this compound-based lipids with DNA?
A5: [] Researchers utilized a combination of techniques to investigate the interaction between this compound-based lipids and DNA. Langmuir monolayer studies at the air-water interface provided insights into their complex formation []. Grazing incidence X-ray diffraction (GIXD) and X-ray reflectivity (XR) were employed to analyze the structural organization of DNA within these complexes []. These sophisticated techniques provide valuable information about the molecular arrangements and interactions crucial for understanding the efficacy and safety of potential gene delivery systems.
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